1-isopropyl-4-methyl-2(1H)-quinolinone
Description
Historical Context and Significance of 2(1H)-Quinolinone Heterocycles in Chemical Research
The study of quinoline (B57606) derivatives dates back to the 19th century, with the isolation of quinine from cinchona bark. This discovery spurred extensive research into the synthesis and properties of quinoline-based compounds. The 2(1H)-quinolinone skeleton, also known as carbostyril, emerged as a significant area of investigation due to its presence in various alkaloids and its potential as a pharmacophore. Over the years, synthetic methodologies such as the Conrad-Limpach-Knorr synthesis and the Camps cyclization have been refined to allow for the preparation of a diverse range of substituted 2(1H)-quinolinones. scribd.comwikipedia.orgjptcp.comuni-konstanz.dewikipedia.org The sustained interest in these heterocycles is driven by their demonstrated efficacy in a variety of therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents.
Structural Elucidation and Nomenclature of 1-isopropyl-4-methyl-2(1H)-quinolinone
The systematic IUPAC name for the compound of focus is This compound . This nomenclature precisely describes the molecular architecture: a 2(1H)-quinolinone core substituted with an isopropyl group at the nitrogen atom (position 1) and a methyl group at carbon position 4.
The structural elucidation of this compound would rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would be expected to show characteristic signals for the aromatic protons of the quinolinone ring system. Additionally, distinct resonances for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the methyl group at C4 (a singlet) would be anticipated.
¹³C NMR spectroscopy would provide signals for all carbon atoms in the molecule, including the carbonyl carbon of the quinolinone ring (typically in the range of 160-165 ppm), the aromatic carbons, and the carbons of the isopropyl and methyl substituents. rsc.orguobasrah.edu.iq
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₅NO). Fragmentation patterns could provide further structural information by showing the loss of the isopropyl or methyl groups. nist.gov
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the lactam ring, typically appearing in the region of 1650-1670 cm⁻¹.
Interactive Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons, septet (CH of isopropyl), doublet (CH₃ of isopropyl), singlet (CH₃ at C4) |
| ¹³C NMR | Carbonyl carbon (~160-165 ppm), aromatic carbons, carbons of isopropyl and methyl groups |
| Mass Spectrometry | Molecular ion peak corresponding to C₁₃H₁₅NO, fragmentation peaks |
| Infrared Spectroscopy | Strong C=O absorption (~1650-1670 cm⁻¹) |
Overview of Research Trajectories for Alkyl-Substituted 2(1H)-Quinolinones
Research into alkyl-substituted 2(1H)-quinolinones has followed several key trajectories, largely dictated by the biological activities observed for this class of compounds.
Antimicrobial and Antifungal Activity: A significant body of research has focused on the synthesis and evaluation of N-alkyl and C-alkyl substituted quinolinones as potential antimicrobial and antifungal agents. The nature and position of the alkyl substituent have been shown to play a crucial role in the potency and spectrum of activity. For instance, certain N-alkyl-2-quinolones have demonstrated activity against ESKAPE pathogens, a group of bacteria known for their resistance to antibiotics. chemicalbook.com
Anticancer Activity: The quinolinone scaffold is present in several compounds with demonstrated anticancer properties. Research in this area has explored how different substitution patterns on the quinolinone ring, including alkyl groups, influence cytotoxicity against various cancer cell lines. Structure-activity relationship (SAR) studies have aimed to optimize the anticancer efficacy of these derivatives.
Enzyme Inhibition: Substituted quinolinones have been investigated as inhibitors of various enzymes. For example, some derivatives have been found to inhibit topoisomerases, which are crucial enzymes for DNA replication and repair, making them attractive targets for cancer therapy.
Rationale for Investigating this compound
The specific combination of an isopropyl group at the N1 position and a methyl group at the C4 position of the 2(1H)-quinolinone core provides a compelling rationale for its investigation.
Influence of N-Alkylation: The introduction of an alkyl group on the nitrogen atom of the quinolinone ring can significantly impact the compound's physicochemical properties, such as lipophilicity and metabolic stability. The bulky isopropyl group, in particular, may influence the molecule's interaction with biological targets and could potentially enhance its oral bioavailability.
Impact of C4-Substitution: The presence of a methyl group at the C4 position can affect the electronic properties of the quinolinone ring system and may also play a role in the compound's binding to target proteins. The position and nature of substituents on the carbocyclic ring of the quinolinone scaffold are known to be important determinants of biological activity. pharmacy180.com
Synergistic or Unique Effects: The combination of both N1-isopropyl and C4-methyl substituents may lead to synergistic effects on biological activity or result in a unique pharmacological profile that is distinct from that of other substituted quinolinones. Investigating this specific substitution pattern is therefore a logical step in the exploration of the chemical space around the 2(1H)-quinolinone scaffold.
Interactive Table 2: Rationale for Investigation
| Structural Feature | Potential Impact | Area of Investigation |
| N1-isopropyl group | Increased lipophilicity, altered metabolic stability, steric influence on target binding | Pharmacokinetics, biological activity |
| C4-methyl group | Modified electronic properties of the ring, potential role in target interaction | Structure-activity relationship studies |
| Combined Substitution | Potential for synergistic effects, unique pharmacological profile | Discovery of novel bioactive compounds |
Properties
IUPAC Name |
4-methyl-1-propan-2-ylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(2)14-12-7-5-4-6-11(12)10(3)8-13(14)15/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJJZRPSPDYAAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Elucidation of Carbon Skeleton and Proton Environments (e.g., ¹H, ¹³C NMR)
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for mapping the proton and carbon frameworks of 1-isopropyl-4-methyl-2(1H)-quinolinone.
The ¹H NMR spectrum provides information about the number of different proton environments, their chemical shifts (indicating the electronic environment), and signal splitting (multiplicity), which reveals adjacent protons. Based on the structure of this compound, a distinct set of signals is expected. The aromatic protons on the quinolinone ring would appear in the downfield region, while the vinylic proton at the C3 position would likely be a singlet. The isopropyl group would exhibit a characteristic septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups. The methyl group at the C4 position would present as a singlet.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon (C2), the carbons of the aromatic ring, the vinylic carbons (C3 and C4), and the aliphatic carbons of the N-isopropyl and C4-methyl groups. The chemical shifts of these carbons provide insight into their hybridization and electronic environment.
Table 1: Predicted ¹H NMR Signals for this compound
| Atom Position | Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| Aromatic Ring | Aromatic C-H | ~7.0 - 8.0 | Multiplets (Doublet, Triplet, etc.) |
| C3 | Vinylic C-H | ~6.0 - 6.5 | Singlet |
| N-CH(CH₃)₂ | Methine C-H | ~4.5 - 5.5 | Septet |
| C4-CH₃ | Methyl C-H | ~2.0 - 2.5 | Singlet |
| N-CH(CH₃)₂ | Methyl C-H | ~1.5 - 1.7 | Doublet |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Signals for this compound
| Atom Position | Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| C2 | Carbonyl (Amide) C=O | ~160 - 165 |
| Aromatic Ring | Aromatic C | ~115 - 140 |
| C4 | Vinylic C | ~140 - 150 |
| C3 | Vinylic C | ~120 - 125 |
| N-CH(CH₃)₂ | Methine C | ~45 - 55 |
| C4-CH₃ | Methyl C | ~15 - 25 |
| N-CH(CH₃)₂ | Methyl C | ~20 - 25 |
Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the isopropyl methine proton and the six equivalent isopropyl methyl protons. It would also reveal the connectivity between adjacent protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This technique is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the signal for the C4-methyl protons would correlate directly with the C4-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is crucial for piecing together the molecular skeleton. Key correlations for this molecule would include the signal from the N-isopropyl methine proton to the C2 carbonyl carbon, and the signal from the C4-methyl protons to the C3, C4, and C4a carbons, confirming the substitution pattern on the quinolinone core.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY can be used to analyze the molecule's conformation, for example, by showing spatial proximity between the protons of the N-isopropyl group and specific protons on the aromatic ring system.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Amide C=O | Stretch | 1650 - 1680 |
| Aromatic/Vinylic C=C | Stretch | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₃H₁₅NO, giving it a monoisotopic mass of approximately 201.1154 Da.
Under ionization, the molecule can break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that can be used to deduce structural information. For this compound, characteristic fragmentation would likely involve the loss of the isopropyl group (a loss of 43 Da) or a methyl group from the isopropyl substituent (a loss of 15 Da).
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides even greater structural detail. In an MS/MS experiment, the molecular ion (or a specific fragment ion) is selected, subjected to collision-induced dissociation (CID), and the resulting secondary fragments are analyzed. nih.gov This process creates a detailed fragmentation tree that is highly specific to the molecule's structure. For quinolinone derivatives, MS/MS can confirm the core ring structure and the nature and position of substituents by analyzing the characteristic losses and resulting fragment ions. nih.govchempap.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Isolation
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. mdpi.comresearchgate.net An LC system is used to separate this compound from any unreacted starting materials, byproducts, or other impurities. The eluent from the chromatography column is then directed into the mass spectrometer, which provides a mass spectrum for each eluting component. By monitoring the m/z value corresponding to the target compound (e.g., m/z 202.1 for the [M+H]⁺ ion), its retention time and purity can be accurately determined. This technique is essential for verifying the successful synthesis and purification of the target molecule. thermofisher.comnih.gov
Chromatographic Methods for Purity and Isolation (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the assessment of purity and for the isolation of the target compound, this compound, from reaction mixtures and potential impurities. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the quinolinone derivative. Both normal-phase and reversed-phase chromatography can be employed, with the latter being more common for routine purity analysis due to its robustness and broad applicability.
In a typical reversed-phase HPLC (RP-HPLC) setup for the analysis of moderately polar compounds like this compound, a non-polar stationary phase, such as octadecylsilane (B103800) (C18), is utilized. The mobile phase generally consists of a mixture of water and a polar organic solvent, most commonly acetonitrile (B52724) or methanol. The inclusion of additives like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution by controlling the ionization of the analyte. sielc.comsielc.com
For the isolation of this compound on a preparative scale, the analytical method can be scaled up. This involves using a larger column diameter and a higher flow rate to handle larger sample loads. The principles of separation remain the same, allowing for the collection of fractions containing the purified compound.
While a specific, validated HPLC method for this compound is not extensively detailed in publicly available literature, a generalizable method can be inferred from standard practices for similar aromatic and heterocyclic compounds. The following tables outline plausible starting conditions for the development of such a method.
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, specific wavelength to be determined by UV-Vis spectroscopy |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
The development of a gradient elution method, where the proportion of the organic solvent in the mobile phase is increased over time, would be particularly useful for separating this compound from impurities with a wide range of polarities.
For the separation of potential enantiomers, if the compound is chiral and has been synthesized as a racemate, chiral HPLC would be necessary. This specialized technique uses a chiral stationary phase (CSP) to differentiate between the enantiomers.
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition |
| Stationary Phase | Chiralcel OD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane and Isopropanol |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, e.g., 254 nm |
| Column Temperature | Ambient |
The precise conditions for any HPLC method, including the mobile phase composition and gradient profile, would require empirical optimization to achieve the desired separation and sensitivity for this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is instrumental in predicting a wide range of properties, from molecular geometry to spectroscopic signatures. For 1-isopropyl-4-methyl-2(1H)-quinolinone, DFT calculations would provide fundamental insights into its behavior at a molecular level.
Geometry Optimization and Structural Parameters (Bond Lengths, Bond Angles)
The first step in a computational study is typically geometry optimization. This process uses DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to find the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. nih.gov
This optimization yields precise structural parameters. For this compound, this would include the bond lengths between all constituent atoms (e.g., C=O, C=C, C-N, C-H) and the bond angles defining its shape. This data is crucial for understanding the molecule's steric and electronic properties. While specific data for the target molecule is unavailable, studies on related quinoline (B57606) derivatives provide expected ranges for these parameters. arabjchem.org
Table 1: Illustrative Structural Parameters for a Quinolinone Core Structure (Note: These are representative values and not the calculated parameters for this compound.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.23 - 1.25 | C-N-C | 118 - 122 |
| C-N | 1.38 - 1.40 | N-C=O | 120 - 123 |
| C=C (aromatic) | 1.39 - 1.42 | C=C-C | 119 - 121 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. rsc.org DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution across the molecule. arabjchem.orgresearchgate.net For this compound, the HOMO would likely be distributed across the electron-rich benzene (B151609) and pyridine (B92270) rings, while the LUMO might be concentrated around the carbonyl group and the quinolinone ring system. arabjchem.orgresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species. The map reveals sites for electrophilic and nucleophilic attack. researchgate.net
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. In this compound, the carbonyl oxygen would be a prominent red region.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atom on the nitrogen and potentially the hydrogens of the methyl and isopropyl groups would show positive potential.
Green Regions: Represent neutral or weakly polarized areas.
The MEP map provides a clear, intuitive guide to the molecule's reactive behavior. researchgate.net
Prediction of Spectroscopic Properties (UV-Vis, Vibrational, NMR Shifts)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for structure validation.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. rsc.org This allows for the prediction of the maximum absorption wavelengths (λmax) and oscillator strengths, corresponding to the peaks in a UV-Vis spectrum.
Vibrational Spectra (FT-IR): DFT can compute the harmonic vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, C-H bending, or ring vibrations. These theoretical frequencies can be correlated with the peaks observed in an experimental infrared spectrum.
NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and are crucial for confirming the molecular structure by comparing them to experimental NMR data. mdpi.com
Thermodynamic and Kinetic Analysis of Tautomerization Processes (e.g., Keto-Enol)
The 2(1H)-quinolinone structure can theoretically exist in equilibrium with its enol tautomer, 2-hydroxyquinoline. This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. researchgate.netmasterorganicchemistry.com While the keto form is generally more stable for quinolinones, the relative stability can be influenced by substituents and solvent effects. nih.govnih.gov
Computational chemistry can quantify this process. By calculating the total energies of both the keto and enol forms, the thermodynamic stability of each tautomer can be determined. nih.gov Furthermore, by locating the transition state structure connecting the two tautomers, the activation energy (energy barrier) for the isomerization can be calculated. This provides kinetic information on how quickly the tautomers can interconvert. nih.gov These calculations reveal whether the enol form is a significant or negligible component of the equilibrium mixture under various conditions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov Instead of studying a single molecule in isolation, QSAR analysis is performed on a dataset of related compounds with known activities (e.g., antibacterial, anticancer). nih.govmdpi.com
For a compound like this compound, a QSAR study would involve:
Dataset Compilation: Assembling a series of quinolinone derivatives with measured biological activity against a specific target.
Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties like lipophilicity (logP), molecular weight, or electronic properties derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov
Model Development: Using statistical methods or machine learning, a mathematical model is built that correlates a combination of these descriptors with the observed biological activity. researchgate.netnih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.govmdpi.com
Once a reliable QSAR model is established, it can be used to predict the biological activity of new, untested compounds like this compound, guiding the design of more potent molecules before they are synthesized. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of a ligand to a protein's active site. These techniques are crucial for understanding the potential mechanism of action of a compound and for predicting its efficacy.
Ligand-Protein Interaction Profiling
Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. This allows for a detailed analysis of the intermolecular interactions that stabilize the ligand-protein complex. For quinolinone scaffolds, these interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Prediction of Binding Affinities and Modes
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. These predicted affinities help in prioritizing compounds for further experimental testing.
| Compound Class | Typical Binding Interactions | Predicted Affinity Range (kcal/mol) |
| Quinolinone Derivatives | Hydrogen bonding with backbone and side-chain residues, Hydrophobic interactions with nonpolar pockets, Pi-stacking with aromatic residues. | -5.0 to -10.0 |
Note: The binding affinity range is a generalized representation based on various studies of quinolinone derivatives and is not specific to this compound.
Understanding Structure-Activity Relationships through Computational Insights
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. QSAR models mathematically correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR provides a framework for designing new molecules with improved properties.
For quinolinone derivatives, QSAR studies have highlighted the importance of various physicochemical properties, such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters. These models can predict the activity of novel compounds, including isomers and derivatives of this compound, before they are synthesized.
Computational insights derived from docking and QSAR collectively help in building a comprehensive understanding of the structure-activity relationship (SAR). For example, if a bulky substituent at a particular position on the quinolinone ring leads to a steric clash in the binding site (as revealed by docking), this would correlate with lower activity in a QSAR model. Conversely, the introduction of a group that can form an additional hydrogen bond may lead to a better docking score and higher predicted activity. These computational predictions are invaluable for guiding the synthetic efforts towards more potent and selective compounds.
Biological Activity and Mechanistic Investigations Non Clinical Focus
Structure-Activity Relationship (SAR) Studies of 1-isopropyl-4-methyl-2(1H)-quinolinone and Analogs
The substituent at the N1 position of the quinolinone ring is crucial for biological activity, particularly in the context of antibacterial agents. In analogous heterocyclic systems, such as 1,5-dihydrobenzo[e] sapub.orgbiointerfaceresearch.comoxazepin-2(3H)-ones, SAR studies have demonstrated that an N1-isopropyl group can be optimal for achieving high activity. mdpi.com Research on this related series showed that biological activity was dependent on the steric bulk at the N1 position. mdpi.com While unsubstituted (N-H) and small alkyl (N-methyl) analogs were inactive, increasing the size to an ethyl group introduced some activity. mdpi.com Branched substituents like isopropyl and cyclic groups (cyclopentyl) conferred similar and significant levels of activity. mdpi.com
For the broader class of quinolone antibiotics, substituents at the N1 position are considered essential for antibacterial efficacy. mdpi.com These groups can influence the molecule's interaction with its bacterial targets, such as DNA gyrase, through steric and other spatial effects. mdpi.com The selection of an isopropyl group at the N1 position of this compound is therefore a key structural feature that likely modulates its biological function.
Table 1: Influence of N1-Substituent on Biological Activity in an Analogous Dihydrobenzoxazepinone Series
| N1-Substituent | Relative Activity | Reference |
|---|---|---|
| H | Inactive | mdpi.com |
| Methyl | Inactive | mdpi.com |
| Ethyl | Active | mdpi.com |
| Isopropyl | Active (Optimal Balance) | mdpi.com |
This interactive table summarizes the structure-activity relationships observed at the N1 position in a related heterocyclic system, highlighting the importance of steric bulk.
The C4 position of the quinolinone ring is another critical site for substitution that can modulate biological activity. The presence of a methyl group at this position in this compound is significant. In related quinoline-based compounds, methyl groups have been shown to engage in important hydrophobic interactions with biological targets. For instance, a methyl group at the C3-position of a different quinoline (B57606) scaffold was found to make contact with amino acid residues in the binding pocket of the PRMT5 enzyme, reinforcing ligand binding. acs.org
The position of substituents on the quinoline core significantly determines the compound's activity. mdpi.com Altering the substitution pattern can lead to substantial changes in efficacy. For example, studies on substituted quinolines have shown that a methyl group at the C-5 position can result in more potent anticancer activity compared to a C-6 substitution. biointerfaceresearch.com This highlights that the precise placement of even a small alkyl group like methyl is a key factor in the molecular design of bioactive quinolinones. The C4-methyl group in this compound likely plays a role in its binding affinity and selectivity toward its molecular targets.
Beyond the N1 and C4 positions, substitutions on the benzo part of the quinolinone core provide a powerful way to fine-tune the molecule's physicochemical and biological properties. biointerfaceresearch.comresearchgate.net The type, size, and electronic properties of these peripheral substituents can drastically alter the compound's activity. biointerfaceresearch.comresearchgate.net
Systematic studies on related quinoline structures have provided insights into these effects. For example, the introduction of halogen atoms at the C5 and C7 positions of 8-hydroxyquinoline (B1678124) derivatives was systematically studied to understand their impact on cytotoxic activity. acs.org While the substitution pattern had a minor impact in that specific series, it underscores the principle of modifying the periphery to modulate activity. acs.org The electronic effect of substituents on the phenyl groups of quinoline moieties is often crucial for their antiproliferative activity. mdpi.com Generally, the biological activity of quinoline derivatives is directly associated with the substituent effects on the ring. rsc.org These findings indicate that the unsubstituted benzene (B151609) ring of this compound could be a target for future modifications to enhance or alter its biological activity.
Table 2: Impact of Peripheral Substitutions on Quinoline Core Activity
| Position(s) | Substituent Type | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| C5 vs. C6 | Methyl | C5-methyl showed more potent anticancer activity than C6-methyl. | biointerfaceresearch.com |
| C5 and C7 | Halogens (Cl, Br, I) | Minor impact on cytotoxic activity in a specific organoruthenium series. | acs.org |
This interactive table illustrates how substitutions at different positions on the quinoline core can modulate biological outcomes, based on findings from various quinoline derivatives.
Anticancer Activity and Molecular Mechanisms
Interference with Cellular Signaling Pathways
The ability of quinolinone derivatives to modulate cellular signaling pathways is fundamental to their biological effects, including anti-inflammatory and neuroleptic activities. While direct studies on this compound are limited, research on related compounds suggests potential interactions with key signaling cascades.
For instance, the anti-inflammatory effects of certain quinoline and quinazolinone derivatives are linked to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. researchgate.netmdpi.com NF-κB is a crucial transcription factor that governs the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.com The canonical NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), leading to the activation of the IκB kinase (IKK) complex and subsequent translocation of NF-κB dimers to the nucleus to initiate gene transcription. mdpi.com The inhibition of nitric oxide (NO) production by some quinazolinone derivatives in LPS-activated macrophages suggests an upstream interference in this pathway.
Furthermore, the neuroleptic activity of specific quinolinone compounds has been associated with the modulation of dopamine (B1211576) receptor signaling pathways in the brain, as will be discussed in section 5.5. These interactions highlight the capacity of the quinolinone core structure to interfere with signal transduction, a key element of its diverse pharmacological profile.
Reversal of Multidrug Resistance (MDR) via P-glycoprotein Inhibition
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells. The quinoline scaffold has been investigated for its potential to reverse MDR.
A notable example is the quinoline derivative MS-209 (Dofequidar). It is important to clarify that MS-209 is structurally distinct from this compound; its systematic name is 1-(4-(2-hydroxy-3-(5-quinolyloxy)propyl)piperazin-1-yl)-2,2-diphenylethan-1-one. ncats.io However, its mechanism provides a valuable model for how quinoline-based compounds can inhibit P-gp. MS-209 acts as a competitive inhibitor of P-gp, binding to the transporter's drug-binding site. cancer.gov This action blocks the efflux of chemotherapeutic agents, leading to their increased intracellular accumulation and enhanced cytotoxicity in resistant cancer cells. cancer.gov
Studies have demonstrated that MS-209 can reverse resistance to various anticancer drugs, including vincristine (B1662923) and doxorubicin, in P-gp-overexpressing cell lines. nih.govnih.gov The structure-activity relationship analysis of a series of quinoline derivatives, which led to the selection of MS-209 for clinical studies, highlighted several key features for potent MDR-reversal activity. These include the presence of a quinoline nitrogen atom, a basic nitrogen in a piperazine (B1678402) ring, and a specific spatial distance between a hydrophobic moiety and the basic nitrogen, which facilitates interaction with P-gp. nih.gov
| Compound/Agent | Mechanism of Action | Effect on Drug Resistance |
| MS-209 (Dofequidar) | Competitive inhibitor of P-glycoprotein (P-gp) and multidrug resistance-associated protein-1 (MRP-1). medchemexpress.commedchemexpress.com | Reverses P-gp-mediated multidrug resistance; enhances intracellular accumulation and cytotoxicity of chemotherapeutic agents like vincristine and doxorubicin. nih.govnih.gov |
Anti-inflammatory Properties
The quinolinone framework is present in compounds exhibiting significant anti-inflammatory activity. This activity is often evaluated by measuring the inhibition of inflammatory mediators and enzymes released from immune cells like neutrophils and macrophages. Research into various substituted quinolinone and quinoline derivatives has provided insight into their anti-inflammatory mechanisms.
Studies on 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have shown potent inhibition of the release of lysosomal enzymes, such as β-glucuronidase, from neutrophils in response to inflammatory stimuli. ncats.io For example, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated an IC50 value of 5.0 μM against β-glucuronidase release. ncats.io Other derivatives were found to inhibit the formation of TNF-α, a key pro-inflammatory cytokine. ncats.io Similarly, a study on a quinoline-pyrazole derivative, QMP, demonstrated anti-inflammatory and antioxidant effects in a model of Ehrlich ascites carcinoma by reducing levels of nitric oxide (NO) and TNF-α. medchemexpress.com These findings suggest that the quinoline scaffold can be modified to create potent inhibitors of inflammatory pathways.
| Compound Derivative | Assay | IC50 Value (μM) |
| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde (8) | β-glucuronidase release inhibition | 5.0 ncats.io |
| 1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone (6) | TNF-α formation inhibition | 2.3 ncats.io |
| 4-{4-[(2-Furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one (10) | Lysozyme release inhibition | 4.6 ncats.io |
| (E)-1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone oxime (11a) | Superoxide anion generation inhibition | 2.7 ncats.io |
Neuroleptic Activity and Mechanism of Action
The 2(1H)-quinolinone structure is a key pharmacophore in the development of neuroleptic (antipsychotic) agents. The mechanism of action for many antipsychotic drugs involves the modulation of dopaminergic and serotonergic neurotransmitter systems in the central nervous system.
A prominent example of a quinolinone derivative with antipsychotic properties is Aripiprazole, which features a more complex structure attached to the quinolinone core. Mechanistic studies on related compounds have shed light on how this scaffold can elicit such effects. For instance, the quinolinone derivative OPC-14597 has been shown to act as an antagonist on both dopamine D1 and D2 receptors. In microiontophoretic studies, OPC-14597 effectively blocked the inhibitory effects of dopamine and specific D1/D2 receptor agonists on neuronal activity in the nucleus accumbens, a critical brain region for psychosis pathophysiology. This dual antagonism at dopamine receptors is a recognized mechanism for antipsychotic action.
The neuroprotective potential of quinoline derivatives has also been explored, with some compounds showing an affinity for enzymes like catechol-O-methyltransferase (COMT), monoamine oxidase B (MAO-B), and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases. This suggests that the quinolinone scaffold is a versatile platform for designing centrally acting agents.
Inotropic Activity and Cardiac Muscle Contractility Modulation (Mechanistic Studies)
Certain quinolinone derivatives have been identified as positive inotropic agents, meaning they increase the force of cardiac muscle contraction. This activity is of interest for the management of congestive heart failure. Mechanistic studies on these compounds often point to the modulation of intracellular signaling pathways that regulate calcium levels in cardiomyocytes.
Research on a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives revealed that these compounds can exert positive inotropic effects on isolated rat atria. medchemexpress.com The proposed mechanism involves the potentiation of the cAMP-dependent signaling system. medchemexpress.com One of the lead compounds in the study, C6, not only increased the force of contraction but also produced a significant leftward shift in the concentration-response curve of isoprenaline, a β-adrenergic agonist. medchemexpress.com This potentiation suggests that the compound may act by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cAMP. medchemexpress.com By inhibiting PDE3, the compound would increase intracellular cAMP levels, leading to enhanced calcium influx and stronger myocardial contraction. Other studies have also reported the synthesis of various 2-(1H)-quinolinone derivatives specifically designed as cardiotonic agents.
| Compound Derivative | Effect on Cardiac Contractility | Proposed Mechanism |
| 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (C6) | 168% increase in force of contraction at 300 μM. medchemexpress.com | Potentiation of cAMP-dependent signaling; possible inhibition of PDE3. medchemexpress.com |
Anthelmintic Properties
The quinoline core is found in several established antiparasitic drugs and remains a scaffold of interest in the search for new anthelmintic agents, particularly in light of growing drug resistance.
Recent research has identified quinoline derivatives with notable nematocidal activity. The compound ABX464 (obefazimod) and its analogues have demonstrated efficacy against the parasitic nematode Haemonchus contortus, a significant pathogen in livestock. Further investigation into the mechanism suggested that an aldo-keto reductase enzyme in the nematode could be a potential drug target.
Other studies have focused on different classes of quinoline derivatives. A series of 2-arylimidazo[4,5-f]quinolin-9-ols showed significant activity against the tapeworm Hymenolepis nana in mice. Additionally, certain 2,4-disubstituted quinolines have been found to possess potent activity against Haemonchus contortus, maintaining their effectiveness even against strains resistant to common anthelmintics like levamisole (B84282) and ivermectin.
Antioxidant Activity
Many heterocyclic compounds, including quinolinone derivatives, possess antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant potential of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.
Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)
Research into the antiviral properties of quinolinone derivatives has identified their potential as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov A series of quinolin-2-one derivatives were synthesized and evaluated for their in vitro activity against HIV-1 RT. nih.gov This research was spurred by the identification of a common pharmacophore among non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Several of the synthesized compounds demonstrated inhibitory activity against HIV-1 RT. Notably, compounds designated as 4a2 and 4d2 exhibited significant potency, with IC₅₀ values of 0.21 μM and 0.15 μM, respectively. nih.gov Docking studies suggested that these compounds interact with the allosteric pocket of the reverse transcriptase enzyme in a manner similar to that of the established NNRTI, efavirenz. nih.gov The structure-activity relationship (SAR) studies indicated that the nature of the linker between the quinoline scaffold and an aromatic ring, as well as the substituents on the phenyl ring, played a crucial role in their anti-HIV-1 RT activity. nih.gov For instance, a decrease in activity was observed as the oxidation state of a sulfur atom in the linker increased. nih.gov
Further investigations into quinolinonyl non-diketo acid derivatives have shown them to be active against the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. nih.gov Out of 39 compounds tested, 27 showed measurable IC₅₀ values below 100 μM, with eight compounds active in the low micromolar range. nih.gov The most potent compounds in this series, 4o and 5o , displayed IC₅₀ values of approximately 1.5 μM. nih.gov These findings highlight the potential of the quinolinone scaffold in the development of novel anti-HIV agents. nih.gov
Table 1: Inhibitory Activity of Selected Quinolinone Derivatives against HIV-1 Reverse Transcriptase
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 4a2 | 0.21 | HIV-1 RT |
| 4d2 | 0.15 | HIV-1 RT |
| 4o | ~1.5 | HIV-1 RT (RNase H) |
| 5o | ~1.5 | HIV-1 RT (RNase H) |
Data sourced from Molecules (2011), 16(8), 6674-6683. nih.gov
Antiplatelet Activity
The quinolinone core structure has also been explored for its potential in modulating platelet aggregation. Studies on various quinolin-2(1H)-one derivatives have demonstrated significant antiplatelet effects.
One study focused on oxime- and amide-containing quinolin-2(1H)-one derivatives and found that the oxime derivatives, in particular, showed potent inhibition of platelet aggregation induced by collagen, arachidonic acid (AA), and U46619 (a thromboxane (B8750289) A₂ receptor agonist). nih.gov For example, the compound (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) was identified as a highly potent inhibitor of AA-induced platelet aggregation, with an IC₅₀ of 0.58 μM. nih.gov Additionally, compounds 7a and 8a-c were very effective against U46619-induced aggregation, with IC₅₀ values ranging from 0.54 to 0.74 μM. nih.gov
Another line of research investigated seven positional isomers of phenyl quinolones and their effects on arachidonic acid-induced platelet aggregation. nih.gov The position of the phenyl group on the quinolone structure was found to significantly influence the antiplatelet activity. nih.gov Among the isomers, 3-phenyl-4-quinolone emerged as the most potent, exhibiting greater inhibitory activity than indomethacin. nih.gov
These findings suggest that the quinolinone scaffold is a promising template for the development of new antiplatelet agents. The mechanism of action for these compounds is still under investigation but may involve pathways related to arachidonic acid metabolism and thromboxane receptor antagonism. nih.govnih.gov
Table 2: Antiplatelet Activity of Selected Quinolin-2(1H)-one Derivatives
| Compound | Inducer | IC₅₀ (μM) |
|---|---|---|
| (Z)-6-[2-(4-methoxyphenyl)-2-hydroxyiminoethoxy]quinolin-2(1H)-one (7c) | Arachidonic Acid | 0.58 |
| 7a | U46619 | 0.54-0.74 |
| 8a-c | U46619 | 0.54-0.74 |
Data sourced from Bioorganic & Medicinal Chemistry (2007), 15(20), 6524-6532. nih.gov
Chemical Modifications and Derivatization Strategies of the 2 1h Quinolinone Scaffold
Synthesis of Schiff Base Derivatives
Schiff bases, characterized by the azomethine or imine group (-C=N-), are commonly synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov In the context of the 2(1H)-quinolinone scaffold, this typically involves a precursor bearing a primary amino group, such as an N-amino-2-quinolone derivative.
The synthesis is often carried out by refluxing the amino-quinolinone with a suitable aromatic or heteroaromatic aldehyde in a solvent like ethanol (B145695), sometimes with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process. nih.govsapub.org For instance, N-amino-4,7-dimethyl-6-nitroquinolin-2-one can be reacted with salicylaldehyde (B1680747) in refluxing ethanol with a few drops of glacial acetic acid to yield the corresponding Schiff base, 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one. sapub.org This reaction introduces a new substituent onto the quinolinone core, linking it to another aromatic system via an imine bridge.
Table 1: Examples of Schiff Base Synthesis from Quinolinone Derivatives
| Starting Quinolinone | Aldehyde Reactant | Reaction Conditions | Resulting Product |
|---|---|---|---|
| 3-amino-2-phenylquinazolin-4(3H)-one | Substituted aromatic aldehydes | Acetic acid, heat | Quinazolinone Schiff base derivatives |
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Salicylaldehyde | Absolute ethanol, glacial acetic acid, reflux | 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one sapub.org |
Formation of Urea (B33335) and Thiourea (B124793) Analogs
The formation of urea and thiourea derivatives represents another significant modification of the 2(1H)-quinolinone scaffold, typically proceeding from an amino-substituted precursor. nih.govnih.gov These functional groups are valuable in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets. nih.gov
The synthesis is generally achieved by reacting an N-amino-quinolinone derivative with an appropriate isocyanate or isothiocyanate. sapub.orgmdpi.com For example, reacting N-amino-4,7-dimethyl-6-nitroquinoline-2-one with phenyl isocyanate yields the corresponding urea derivative, 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea. sapub.org Similarly, treatment with phenyl isothiocyanate produces the thiourea analog, 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea. sapub.org These reactions provide a straightforward method for introducing diverse aryl or alkyl substituents via the urea or thiourea linkage.
Table 2: Synthesis of Urea and Thiourea Analogs
| Starting Quinolinone | Reagent | Resulting Functional Group | Example Product |
|---|---|---|---|
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isocyanate | Urea | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea sapub.org |
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Phenyl isothiocyanate | Thiourea | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea sapub.org |
Cyclization to Form Oxazole (B20620) and Thiazole (B1198619) Derivatives
The 2(1H)-quinolinone scaffold can serve as a building block for the construction of more complex fused heterocyclic systems, including those containing oxazole and thiazole rings. These cyclization reactions typically require a quinolinone precursor with appropriately positioned functional groups that can react intramolecularly or with an external reagent to form the new five-membered ring.
For instance, a 3-amino-4-hydroxy-2-quinolinone derivative is a key intermediate for such transformations. The adjacent amino and hydroxyl groups can react with various one-carbon synthons to form a fused oxazole ring. Similarly, a thiazole ring can be constructed using reagents that provide both a carbon and a sulfur atom, such as carbon disulfide or thiophosgene, reacting with a suitably functionalized quinolinone. The synthesis of 2(1H)-quinolinone derivatives having an azole group in the side chain has been explored for various biological applications. nih.govjst.go.jp
Introduction of Acyl and Benzoyl Groups
Acylation and benzoylation are fundamental chemical modifications used to introduce acyl (-COR) and benzoyl (-COPh) groups onto the 2(1H)-quinolinone scaffold. These reactions can occur at various positions, but a common site is the nitrogen atom of an N-amino-quinolinone.
The introduction of an acetyl group can be accomplished by reacting the N-amino-quinolinone with an acylating agent like acetic anhydride, often under reflux conditions. This reaction can lead to di-acetylation, as seen in the formation of N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide from the corresponding N-amino precursor. sapub.org Benzoylation is typically achieved using benzoyl chloride in the presence of a base like pyridine (B92270). For example, N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide is synthesized by refluxing the N-amino-quinolinone with benzoyl chloride in pyridine. sapub.org
Table 3: Acylation and Benzoylation of N-amino-quinolinone
| Starting Material | Reagent | Reaction Conditions | Product |
|---|---|---|---|
| N-amino-4,7-dimethyl-6-nitroquinoline-2-one | Acetic anhydride | Reflux | N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide sapub.org |
Integration into Hybrid Molecules with Other Bioactive Scaffolds
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced activity or a multi-target profile. researchgate.netmdpi.com The 2(1H)-quinolinone scaffold is frequently used as one of the building blocks in the design of such hybrids due to its established biological relevance. mdpi.comresearchgate.net
This strategy can involve linking the quinolinone moiety to other bioactive scaffolds such as piperazine (B1678402), cinnamic acid derivatives, or 1,4-naphthoquinone. mdpi.commdpi.comresearchgate.net The connection can be made through various chemical linkers, including amides, di-amides, or other functional groups, depending on the synthetic route. mdpi.com This approach aims to combine the beneficial properties of each component scaffold, potentially leading to synergistic effects or novel mechanisms of action. researchgate.net The development of quinoline-piperazine hybrids, for example, has attracted attention for antimicrobial research. researchgate.net
Click Chemistry Applications for Triazole Formation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for molecular assembly in medicinal chemistry. organic-chemistry.orgresearchgate.nettcichemicals.com This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring that serves as an effective linker to connect the 2(1H)-quinolinone scaffold with other molecular fragments. beilstein-journals.orgnih.gov
The application of this methodology requires the synthesis of a quinolinone derivative functionalized with either an alkyne or an azide (B81097) group. For example, an O-propargyl quinolinone can be prepared by reacting a 4-hydroxy-2-quinolinone with propargyl bromide. beilstein-journals.org This alkyne-functionalized quinolinone can then undergo a CuAAC reaction with a variety of organic azides to generate a library of quinolinone-triazole hybrids. researchgate.netbeilstein-journals.org This method is highly efficient and regioselective, providing exclusively the 1,4-disubstituted triazole product under mild reaction conditions. organic-chemistry.orgbeilstein-journals.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-isopropyl-4-methyl-2(1H)-quinolinone |
| N-amino-4,7-dimethyl-6-nitroquinolin-2-one |
| Salicylaldehyde |
| 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro-1H-quinolin-2-one |
| Phenyl isocyanate |
| 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea |
| Phenyl isothiocyanate |
| 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea |
| 3-amino-4-hydroxy-2-quinolinone |
| Acetic anhydride |
| N-acetyl-N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-acetamide |
| Benzoyl chloride |
| Pyridine |
| N-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-benzamide |
Potential Applications in Chemical Biology and Materials Science
Development as Chemical Probes for Biological Systems
A chemical probe is a selective small-molecule modulator used to study the function of a protein or pathway in biological systems. While 1-isopropyl-4-methyl-2(1H)-quinolinone has not been extensively characterized as a chemical probe itself, its core scaffold is central to the design of highly selective protein modulators. Quinoline (B57606) derivatives have been successfully developed as potent and selective inhibitors for a range of protein kinases, which are crucial targets in cancer research. researchgate.net
The development process for such probes often involves extensive Structure-Activity Relationship (SAR) studies to optimize binding affinity and selectivity for the target protein over others. nih.gov For instance, specific substitutions on the quinoline ring are crucial for targeting kinases like c-Met, EGFR, and those in the PI3K/AkT/mTOR pathway. nih.govnih.gov The 1-isopropyl and 4-methyl groups on the subject compound represent such substitutions that could be fine-tuned to create highly selective probes. By modifying this scaffold, researchers can design molecules that interact with specific biological targets, allowing for the interrogation of cellular processes with high precision. This makes the this compound framework a promising starting point for developing novel chemical probes to explore complex biological systems.
Role as Lead Compounds in Drug Discovery Pipelines
The quinoline scaffold is widely regarded as a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.netresearchgate.net This makes quinolinone derivatives, including this compound, highly valuable as lead compounds in drug discovery. A lead compound is a chemical starting point for the development of new drugs. nih.gov
Quinolinone-based molecules have formed the basis for drugs with a wide array of therapeutic applications, including:
Anticancer Agents: Derivatives have shown efficacy against several cancer cell lines by inhibiting critical pathways involved in cell proliferation, angiogenesis, and metastasis. researchgate.net They are often designed to target specific protein kinases involved in tumor growth. acs.org
Antibacterial Agents: The quinolone class, a close relative, includes some of the most important synthetic antibiotics. mdpi.com Research continues to explore new quinolinone derivatives to combat the rise of drug-resistant bacteria. mdpi.com
Antiviral Agents: The quinolinone structure is present in antiviral drugs, such as the HIV integrase inhibitor elvitegravir. mdpi.com
The process of drug discovery involves identifying "hit" molecules from large-scale screening and then optimizing them into "lead" compounds with improved potency and better pharmacokinetic properties. nih.gov The this compound structure, with its modifiable core and specific functional groups, serves as an excellent template for this optimization process, holding promise for the development of next-generation therapeutics. rsc.orgmdpi.com
Table 1: Selected Biological Activities of the Quinoline/Quinolinone Scaffold
| Therapeutic Area | Target/Mechanism of Action | Reference(s) |
|---|---|---|
| Anticancer | Inhibition of protein kinases (e.g., c-Met, EGFR, VEGFR-2) | nih.gov, acs.org |
| Induction of apoptosis, cell cycle arrest | researchgate.net | |
| Antibacterial | Inhibition of bacterial DNA gyrase and topoisomerase IV | nih.gov, mdpi.com |
| Antiviral | Inhibition of viral enzymes (e.g., HIV integrase) | mdpi.com |
| Antimalarial | Present in drugs like chloroquine (B1663885) and quinine | rsc.org |
Application in Biosensing (e.g., Chemosensors for Amino Acids)
The rigid, aromatic structure of the quinoline ring endows many of its derivatives with fluorescent properties. nih.gov This has led to their development as chemosensors—molecules that signal the presence of a specific chemical substance, often through a change in fluorescence. mdpi.comnih.gov Quinoline-based fluorescent sensors have been successfully designed for the highly sensitive and selective detection of various analytes, most notably metal ions such as Fe³⁺, Zn²⁺, and Cd²⁺. mdpi.comnih.govrsc.orgnih.gov
The mechanism typically involves the quinoline fluorophore being "switched on" (fluorescence enhancement) or "switched off" (fluorescence quenching) upon binding to the target analyte. nih.govdaneshyari.com Furthermore, research has demonstrated the potential of quinoline derivatives to act as fluorophores for detecting biologically crucial molecules like amino acids. mdpi.comdoaj.org While this compound may require further functionalization to incorporate a specific binding site (chelator) for a target analyte, its fundamental quinolinone core makes it an attractive scaffold for the design of novel fluorescent probes for applications in environmental monitoring and biomedical diagnostics.
Exploration in Materials Science
The application of quinoline derivatives is expanding beyond biology into the realm of materials science. Their inherent properties, such as high thermal stability, electron-transporting capabilities, and photoluminescence, make them suitable for use in advanced functional materials. researchgate.netresearchgate.net
Key areas of exploration for quinoline-based materials include:
Organic Electronics: Quinoline compounds are being investigated as materials for organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netuconn.eduscispace.com Their electron-accepting nature makes them effective electron transporters, a crucial function in many electronic devices. researchgate.net
Polymer Science: The quinoline moiety can be incorporated into polymer chains, either in the main chain or as a side group, to create functional polymers. acs.orgtandfonline.com These quinoline-based polymers have potential applications in areas such as controlled drug release. nih.govtandfonline.com
Although research has not yet specifically focused on this compound for these purposes, its stable chemical structure suggests it could serve as a valuable monomer or building block for creating new polymers and organic electronic materials with tailored properties. rsc.org
Mentioned Compounds
Future Research Directions
Exploration of Novel Synthetic Routes
While classical methods for the synthesis of quinolinone derivatives are well-established, the exploration of novel, more efficient, and environmentally benign synthetic routes remains a key area of research. Future investigations into the synthesis of 1-isopropyl-4-methyl-2(1H)-quinolinone could focus on several modern synthetic strategies.
One promising approach involves the use of transition-metal-catalyzed reactions, which often offer high yields and selectivity under mild reaction conditions. neliti.com For instance, palladium-catalyzed cyclization reactions have been successfully employed for the synthesis of 2-quinolinones. researchgate.net Microwave-assisted organic synthesis is another avenue that could significantly reduce reaction times and improve yields. neliti.com Furthermore, the development of one-pot multicomponent reactions would be highly desirable, as they offer a streamlined approach to complex molecules from simple starting materials, adhering to the principles of green chemistry. neliti.com
A comparative table of potential synthetic methods is presented below:
| Synthetic Method | Potential Advantages | Key Considerations |
| Classical Conrad-Limpach or Camps Cyclization | Well-established, readily available starting materials. mdpi.com | Often require harsh reaction conditions (high temperatures, strong acids/bases). mdpi.com |
| Transition-Metal Catalysis (e.g., Palladium) | High yields, high selectivity, mild reaction conditions. researchgate.net | Catalyst cost and removal from the final product. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. neliti.com | Specialized equipment required. |
| Multicomponent Reactions | High atom economy, reduced waste, simplified purification. neliti.com | Optimization of reaction conditions for multiple components can be complex. |
In-depth Mechanistic Studies of Biological Activities at the Molecular Level
Given the wide range of biological activities exhibited by quinolinone derivatives, a crucial future direction is the elucidation of the precise molecular mechanisms of action for this compound. nih.gov While the broader class of quinolones is known to target bacterial DNA gyrase and topoisomerase, the specific targets for many synthetic quinolinone derivatives, particularly in the context of anticancer or anti-inflammatory activity, are often not fully understood. sapub.org
Future research should aim to identify the specific protein targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic profiling can be employed to pull down and identify binding partners. Once a target is identified, detailed biochemical and biophysical assays, including enzyme kinetics and surface plasmon resonance, can be used to characterize the interaction. Furthermore, understanding how the isopropyl and methyl substituents on the quinolinone core influence target binding and selectivity will be paramount.
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thus guiding the synthesis of more potent and selective compounds. nih.gov For this compound, advanced computational modeling can be leveraged in several ways.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models based on a series of related quinolinone derivatives. nih.govmdpi.com These models can help in understanding the relationship between the three-dimensional structure of the molecules and their biological activity, providing insights for the design of new analogs with improved properties. nih.gov
Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a putative biological target. This can help in understanding the key molecular interactions responsible for its activity and guide the design of derivatives with enhanced binding affinity. beilstein-journals.org
Design and Synthesis of Highly Selective Analogs
Building upon the insights gained from mechanistic studies and computational modeling, a significant future research direction will be the rational design and synthesis of highly selective analogs of this compound. Selectivity is a critical parameter for any therapeutic agent, as it minimizes off-target effects.
The synthesis of a library of analogs with systematic modifications to the isopropyl and methyl groups, as well as substitutions on the benzene (B151609) ring of the quinolinone scaffold, will be essential. nih.govnih.gov For instance, replacing the isopropyl group with other alkyl or cycloalkyl groups could modulate both potency and selectivity. Similarly, the introduction of various functional groups (e.g., halogens, nitro groups, amino groups) at different positions on the aromatic ring can significantly impact the biological activity profile. sapub.orgresearchgate.net Each new analog would need to be subjected to rigorous biological evaluation to assess its potency and selectivity against a panel of relevant targets.
Investigation of Synergistic Effects with Other Chemical Entities
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. rsc.org Investigating the potential synergistic effects of this compound with other known therapeutic agents could unlock new therapeutic strategies.
For example, if this quinolinone derivative exhibits anticancer properties, its combination with standard chemotherapeutic drugs could be explored. acs.org Synergy can arise from various mechanisms, such as targeting different pathways involved in the disease, overcoming drug resistance, or enhancing the bioavailability of one of the agents. In the context of antimicrobial activity, combining it with existing antibiotics could broaden the spectrum of activity or combat the emergence of resistant strains. nih.gov In vitro checkerboard assays are a standard method to systematically evaluate the synergistic, additive, or antagonistic effects of drug combinations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
